3-(Thietan-3-ylamino)propane-1,2-diol
Description
3-(Thietan-3-ylamino)propane-1,2-diol is a diol derivative characterized by a thietane (a saturated four-membered sulfur-containing heterocycle) linked via an amino group to a propane-1,2-diol backbone.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-(thietan-3-ylamino)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO2S/c8-2-6(9)1-7-5-3-10-4-5/h5-9H,1-4H2 |
InChI Key |
AXGBEKMXJGKQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thietan-3-ylamino)propane-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(Thietan-3-ylamino)propane-1,2-diol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(Thietan-3-ylamino)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Thietan-3-ylamino)propane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in the study of sulfur metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Thietan-3-ylamino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and amino groups can form specific interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
The following analysis compares 3-(Thietan-3-ylamino)propane-1,2-diol with structurally related propane-1,2-diol derivatives, focusing on substituent effects, synthesis strategies, and applications.
Structural Analogues and Substituent Effects
A. 3-(Hexadecylamino)propane-1,2-diol (CAS: 7517-27-3)
- Structure : Features a long alkyl chain (hexadecyl) instead of a thietane ring.
- Properties : Hydrophobic due to the alkyl chain, making it suitable for surfactant or lipid-based applications.
- Molecular Formula: C₁₉H₄₁NO₂ (Molar Mass: 315.53 g/mol) .
B. 3-(Bis(2-hydroxyethyl)amino)propane-1,2-diol
- Structure: Contains a bis(2-hydroxyethyl)amino group, enhancing hydrophilicity.
- Synthesis : Prepared via nucleophilic substitution or condensation reactions, as seen in similar diol syntheses .
C. Phenolic Ether Derivatives (e.g., 3-(4-allyl-2-methoxyphenoxy)propane-1,2-diol)
- Structure: Phenolic ether substituents introduce aromaticity and rigidity.
- Applications : Used in polymer synthesis due to their ability to form cross-linked networks .
D. Thymol/Carvacrol-Derived Diols
- Structure: Derived from natural monoterpenes (thymol/carvacrol), imparting antimicrobial properties.
- Synthesis: Modified via epoxidation and diol formation, though purification challenges were noted .
Key Differences and Implications
- Reactivity: The thietane ring in 3-(Thietan-3-ylamino)propane-1,2-diol may undergo ring-opening reactions under acidic or nucleophilic conditions, unlike alkyl or phenolic ether derivatives. This reactivity could be exploited in drug conjugation or polymer cross-linking.
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